molecular formula C14H30ClNO2 B2391708 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217617-83-8

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2391708
CAS No.: 1217617-83-8
M. Wt: 279.85
InChI Key: QCPRRQPJIQSICG-UHFFFAOYSA-N
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Description

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 1-butoxy-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-2-propanol: A related compound with similar chemical properties but different biological activities.

    3,5-Dimethylpiperidine: The parent compound from which 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is derived.

    1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol: Another derivative with variations in the butoxy group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in both water and organic solvents, along with its potential biological activities, makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-4-5-6-17-11-14(16)10-15-8-12(2)7-13(3)9-15;/h12-14,16H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPRRQPJIQSICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CC(CC(C1)C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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